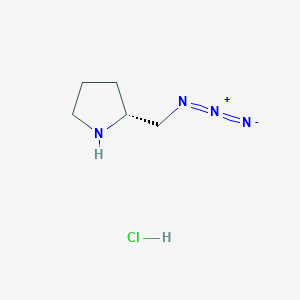
(2R)-2-(Azidomethyl)pyrrolidine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(Azidomethyl)pyrrolidine;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in a variety of fields.
Mécanisme D'action
Target of Action
Pyrrolidine derivatives, such as proline, are known to act as efficient and versatile organocatalysts for various asymmetric reactions .
Mode of Action
It’s worth noting that pyrrolidine derivatives can be encapsulated into porous materials to construct novel heterogeneous catalysts . This encapsulation allows the catalyst to mimic and explore the catalytic processes in a biological system .
Biochemical Pathways
Pyrrolidine derivatives are known to be involved in various asymmetric reactions .
Result of Action
The use of pyrrolidine derivatives as organocatalysts can lead to various asymmetric reactions .
Action Environment
The encapsulation of pyrrolidine derivatives into porous materials can provide a controlled environment for catalytic processes .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ((2R)-2-(Azidomethyl)pyrrolidine;hydrochloride)-2-(Azidomethyl)pyrrolidine;hydrochloride in lab experiments is its ability to selectively modify target molecules, allowing for precise control over biological processes. However, there are also limitations to its use, including the potential for off-target effects and the need for specialized equipment and expertise.
Orientations Futures
There are numerous future directions for the study of ((2R)-2-(Azidomethyl)pyrrolidine;hydrochloride)-2-(Azidomethyl)pyrrolidine;hydrochloride. One area of interest is the development of new drugs and pharmaceuticals based on its ability to modify target molecules. Additionally, there is potential for its use in the development of new diagnostic tools and imaging agents. Further research is also needed to fully understand its mechanism of action and potential applications in various fields.
Méthodes De Synthèse
The synthesis of ((2R)-2-(Azidomethyl)pyrrolidine;hydrochloride)-2-(Azidomethyl)pyrrolidine;hydrochloride involves the reaction between pyrrolidine and sodium azide in the presence of a solvent such as methanol or ethanol. The reaction is carried out under controlled conditions of temperature and pressure to ensure the purity of the product.
Applications De Recherche Scientifique
((2R)-2-(Azidomethyl)pyrrolidine;hydrochloride)-2-(Azidomethyl)pyrrolidine;hydrochloride has been extensively studied for its potential applications in the field of organic synthesis. It is used as a reagent in the synthesis of various organic compounds, including amino acids, peptides, and nucleotides. Additionally, it has been used in the development of new drugs and pharmaceuticals due to its ability to modify the structure and function of biological molecules.
Propriétés
IUPAC Name |
(2R)-2-(azidomethyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.ClH/c6-9-8-4-5-2-1-3-7-5;/h5,7H,1-4H2;1H/t5-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHLIBCIGHPWOB-NUBCRITNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN=[N+]=[N-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)CN=[N+]=[N-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(Azidomethyl)pyrrolidine;hydrochloride | |
CAS RN |
2377004-18-5 |
Source


|
| Record name | (2R)-2-(azidomethyl)pyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde](/img/structure/B2910168.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2910169.png)



![2-[1-(4-Methoxypyrimidin-2-yl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2910177.png)






![N-cyclohexyl-2-[5-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2910189.png)